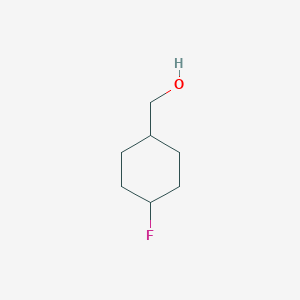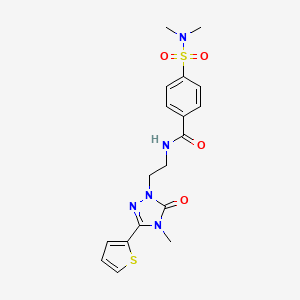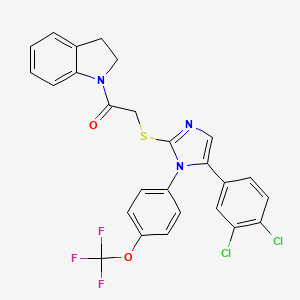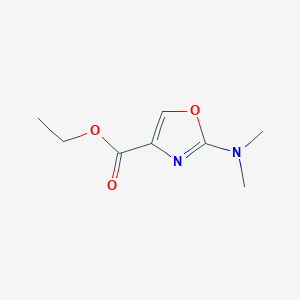
(4-Fluorocyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Fluorocyclohexyl)methanol”, also known as 4-FCM, is a chemical compound with the formula C7H13FO. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “(4-Fluorocyclohexyl)methanol” is C7H13FO . Its molecular weight is 132.18 .Physical And Chemical Properties Analysis
“(4-Fluorocyclohexyl)methanol” is a liquid at room temperature . Its molecular weight is 132.18 .Applications De Recherche Scientifique
Understanding Molecular Structures
(4-Fluorocyclohexyl)methanol and similar compounds have been studied for their unique molecular structures and interactions, specifically focusing on intramolecular hydrogen bonding. These studies are crucial for understanding the compound's behavior in different chemical environments and potential applications in material science or pharmaceuticals. For example, research on (1-Fluorocyclopropyl)methanol, a related compound, has shed light on how intramolecular hydrogen bonding influences molecular stability and conformations, which can be extrapolated to understand the properties of (4-Fluorocyclohexyl)methanol (Møllendal, Leonov, & Meijere, 2004).
Catalysis and Chemical Synthesis
The compound's role in catalysis and chemical synthesis highlights its potential as a building block or a reactant in creating more complex molecules. Studies on methanol, which shares functional groups with (4-Fluorocyclohexyl)methanol, indicate its utility in reactions such as hydrogenation and C-C coupling. These reactions are foundational for synthesizing various organic compounds, indicating that (4-Fluorocyclohexyl)methanol could serve similar purposes in facilitating or undergoing chemical transformations (Smith & Maitlis, 1985).
Environmental and Technological Applications
Investigations into related methanol derivatives also suggest applications in environmental technology and energy production, such as in the design of photoreactors or coal beneficiation processes. The photolysis of H2O2 in the presence of methanol, for example, has been studied for its potential in water treatment technologies, which could be adapted for (4-Fluorocyclohexyl)methanol or its derivatives to understand their environmental impact or utility in similar applications (Goldstein, Aschengrau, Diamant, & Rabani, 2007).
Advanced Material Development
Research on fluorinated compounds, including those similar to (4-Fluorocyclohexyl)methanol, contributes to the development of advanced materials. The unique properties of fluorinated molecules, such as enhanced stability and altered electronic characteristics, are leveraged in creating materials with specific functions, including pharmaceuticals, agrochemicals, and polymers. The synthesis and characterization of fluorinated analogues offer insights into designing materials with improved performance or novel functionalities (Tkachenko et al., 2009).
Safety and Hazards
Mécanisme D'action
Result of Action
The specific molecular and cellular effects of (4-Fluorocyclohexyl)methanol are currently unknown
Action Environment
The action of (4-Fluorocyclohexyl)methanol may be influenced by various environmental factors . For instance, the pH, temperature, and presence of other molecules could potentially affect its stability, efficacy, and mode of action.
Propriétés
IUPAC Name |
(4-fluorocyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXSTEREIVGSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorocyclohexyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)
![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)


![2-chloro-1-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2538734.png)


![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2538738.png)
![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)
![ethyl 4-[({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2538743.png)